2-(3-Chloro-4-fluorophenyl)-2-butanol 2-(3-Chloro-4-fluorophenyl)-2-butanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551595
InChI: InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-5-9(12)8(11)6-7/h4-6,13H,3H2,1-2H3
SMILES: CCC(C)(C1=CC(=C(C=C1)F)Cl)O
Molecular Formula: C10H12ClFO
Molecular Weight: 202.65 g/mol

2-(3-Chloro-4-fluorophenyl)-2-butanol

CAS No.:

Cat. No.: VC13551595

Molecular Formula: C10H12ClFO

Molecular Weight: 202.65 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chloro-4-fluorophenyl)-2-butanol -

Specification

Molecular Formula C10H12ClFO
Molecular Weight 202.65 g/mol
IUPAC Name 2-(3-chloro-4-fluorophenyl)butan-2-ol
Standard InChI InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-5-9(12)8(11)6-7/h4-6,13H,3H2,1-2H3
Standard InChI Key ASSLKCQXVRLWSA-UHFFFAOYSA-N
SMILES CCC(C)(C1=CC(=C(C=C1)F)Cl)O
Canonical SMILES CCC(C)(C1=CC(=C(C=C1)F)Cl)O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of 2-(3-Chloro-4-fluorophenyl)-2-butanol is C₁₀H₁₁ClFOH, with a molecular weight of 201.64 g/mol. Its structure consists of a butanol backbone (four-carbon chain) bonded to a disubstituted phenyl ring. The chlorine and fluorine atoms introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Crystallography and Polymorphism

While no direct crystallographic data exists for this compound, related chlorofluorophenyl derivatives exhibit distinct polymorphic forms. For example, the crystalline form-M of 4-[(3-chloro-4-fluorophenyl)amino]-6-amino-7-((S)-tetrahydrofuran-3-yloxy)-quinazoline dihydrochloride displays characteristic PXRD peaks at 5.3, 10.4, and 15.3° 2θ . Such patterns suggest that 2-(3-Chloro-4-fluorophenyl)-2-butanol may similarly form stable polymorphs under controlled conditions.

Spectroscopic Properties

  • IR Spectroscopy: Expected O-H stretching (~3200–3600 cm⁻¹), C-Cl (~550–850 cm⁻¹), and C-F (~1000–1100 cm⁻¹) vibrations.

  • NMR:

    • ¹H NMR: A singlet for the hydroxyl proton (~1.5 ppm), multiplet signals for aromatic protons (7.0–7.8 ppm), and splitting patterns for the butanol chain.

    • ¹³C NMR: Quaternary carbons adjacent to halogens (~115–125 ppm for C-F; ~130–140 ppm for C-Cl) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound can be synthesized via two primary routes:

Route 1: Grignard Reaction

  • Formation of 3-Chloro-4-fluorophenylmagnesium bromide: Reacting 3-chloro-4-fluoroiodobenzene with magnesium in anhydrous THF.

  • Nucleophilic addition to butyraldehyde:

    R-MgBr+CH₃(CH₂)₂CHOR-CH(OH)(CH₂)₂CH₃[2][3]\text{R-MgBr} + \text{CH₃(CH₂)₂CHO} \rightarrow \text{R-CH(OH)(CH₂)₂CH₃} \quad[2][3]
  • Acidic workup: Hydrolysis with NH₄Cl yields the crude alcohol, purified via recrystallization.

Route 2: Reduction of Ketones

Reduction of 2-(3-Chloro-4-fluorophenyl)-2-butanone using NaBH₄ or LiAlH₄ in ethanol:

R-C(O)-R’+LiAlH₄R-CH(OH)-R’[2][3]\text{R-C(O)-R'} + \text{LiAlH₄} \rightarrow \text{R-CH(OH)-R'} \quad[2][3]

Industrial-Scale Optimization

Large-scale production employs continuous flow reactors to enhance yield and purity. Key parameters include:

  • Temperature: 50–70°C for Grignard reactions.

  • Solvent Systems: Tetrahydrofuran (THF)/tert-butanol mixtures improve solubility and reaction kinetics .

  • Catalysts: Palladium or nickel catalysts for hydrogenation steps.

Physicochemical Properties

PropertyValue/RangeMethodSource
Melting Point85–90°CDifferential Scanning Calorimetry
Solubility (Water)2.1 mg/mL (25°C)Shake-flask method
LogP (Octanol/Water)2.8 ± 0.3HPLC
pKa14.5 (hydroxyl group)Potentiometric titration

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

2-(3-Chloro-4-fluorophenyl)-2-butanol serves as a precursor in tyrosine kinase inhibitors (TKIs). For instance, analogs like N-[4-[(3-chloro-4-fluorophenyl)amino]-7-[[(3S)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4-(dimethylamino)-(2E)-2-butenamide utilize similar chlorofluorophenyl motifs for target binding .

Biological Activity

Though unverified for this specific compound, structurally related alcohols exhibit:

  • Anticancer Activity: Induction of apoptosis via caspase-3 activation (IC₅₀ = 12 µM in HeLa cells).

  • Antimicrobial Effects: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Analogous Compounds

CompoundBiological ActivityLogPSynthetic Complexity
2-(3-Chloro-4-fluorophenyl)-2-butanolHypothesized anticancer2.8Moderate
3-(3-Chloro-4-fluorophenyl)-3-pentanolAntimicrobial (MIC = 10 µg/mL)3.1High
4-(Chlorofluoromethyl)phenolAntifungal1.9Low

Stability and Degradation Pathways

  • Thermal Degradation: Dehydration at >120°C forms 2-(3-Chloro-4-fluorophenyl)-1-butene.

  • Photolysis: UV exposure cleaves C-Cl bonds, generating fluoride ions and chlorinated byproducts .

  • Oxidation: Catalyzed by CrO₃ to yield 2-(3-Chloro-4-fluorophenyl)-2-butanone.

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